molecular formula C9H20N2O B13770181 1,3-Di(butan-2-yl)urea CAS No. 71155-98-1

1,3-Di(butan-2-yl)urea

Cat. No.: B13770181
CAS No.: 71155-98-1
M. Wt: 172.27 g/mol
InChI Key: FTPSXMKMTGZCJB-UHFFFAOYSA-N
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Description

DI-Sec-butylurea is an organic compound with the molecular formula C9H20N2O It is a derivative of urea, where two sec-butyl groups are attached to the nitrogen atoms of the urea molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

DI-Sec-butylurea can be synthesized through the reaction of sec-butylamine with urea. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:

2 sec-Butylamine+UreaDI-Sec-butylurea+Ammonia\text{2 sec-Butylamine} + \text{Urea} \rightarrow \text{DI-Sec-butylurea} + \text{Ammonia} 2 sec-Butylamine+Urea→DI-Sec-butylurea+Ammonia

Industrial Production Methods

In an industrial setting, the production of DI-Sec-butylurea may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

DI-Sec-butylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sec-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea compounds.

Scientific Research Applications

DI-Sec-butylurea has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which DI-Sec-butylurea exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sec-butylurea: A related compound with a single sec-butyl group attached to the urea molecule.

    N,N’-Di-n-butylurea: Another derivative of urea with n-butyl groups instead of sec-butyl groups.

Uniqueness

DI-Sec-butylurea is unique due to the presence of two sec-butyl groups, which impart distinct steric and electronic properties compared to other urea derivatives

Properties

CAS No.

71155-98-1

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

1,1-di(butan-2-yl)urea

InChI

InChI=1S/C9H20N2O/c1-5-7(3)11(9(10)12)8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,10,12)

InChI Key

FTPSXMKMTGZCJB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)N

Origin of Product

United States

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